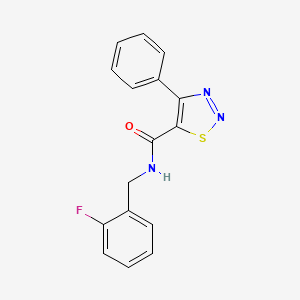

N-(2-fluorobenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(2-fluorobenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic carboxamide derivative featuring a 1,2,3-thiadiazole core substituted with a phenyl group at position 4 and a 2-fluorobenzyl carboxamide moiety at position 4. Its molecular formula is C₁₆H₁₂FN₃OS, with a molecular weight of 313.35 g/mol.

Synthesis: The compound is synthesized via multi-step reactions, starting with phenylthiosemicarbazide and 2-fluorobenzoyl chloride in the presence of triethylamine. Temperature control (typically 0–5°C) and solvent selection (e.g., dichloromethane) are critical for optimizing yield (70–85%) and purity .

Mechanism of Action: Preliminary studies suggest it inhibits enzymes or receptors involved in inflammatory pathways (e.g., cyclooxygenase) and disrupts cell proliferation by modulating signaling cascades such as MAPK/ERK .

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-4-phenylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3OS/c17-13-9-5-4-8-12(13)10-18-16(21)15-14(19-20-22-15)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABRGIYGGISYJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorobenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

Introduction of Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced via nucleophilic substitution reactions using 2-fluorobenzyl halides and suitable nucleophiles.

Amidation Reaction: The final step involves the coupling of the synthesized thiadiazole derivative with a carboxylic acid or its derivative to form the carboxamide.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thiadiazole moieties, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Medicinal Applications

Anticancer Activity

Thiadiazole derivatives, including N-(2-fluorobenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide, have been studied for their potential anticancer properties. Research indicates that thiadiazole compounds can inhibit cell proliferation in various cancer types.

The compound has shown efficacy in reducing the viability of cancer cells and inhibiting tumor growth in animal models. Its mechanisms often involve the induction of apoptosis and interference with cellular signaling pathways.

Antimicrobial Properties

Thiadiazoles have also been investigated for their antimicrobial effects. The compound may exhibit activity against various bacterial strains and fungi.

| Test Organism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Moderate activity |

Studies suggest that the presence of the thiadiazole ring enhances antimicrobial potency compared to other structural analogs.

Agricultural Applications

Crop Protection Agent

this compound has potential as a crop protection agent. Thiadiazole derivatives are known for their ability to act against plant pathogens.

| Application Area | Efficacy | Reference |

|---|---|---|

| Fungal diseases | Effective against Fusarium spp. | |

| Bacterial diseases | Controls Xanthomonas spp. |

Field trials have demonstrated that these compounds can reduce disease incidence in crops while being less toxic to non-target organisms.

Mechanistic Insights

The mechanisms by which this compound exerts its effects include:

- Inhibition of Key Enzymes : Thiadiazoles may inhibit enzymes critical for cancer cell proliferation and survival.

- Cell Cycle Arrest : Compounds can induce cell cycle arrest at various phases, thereby preventing cancer cell division.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in biological processes.

Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response. The presence of the fluorobenzyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Observations :

- The 2-fluorobenzyl group in the target compound enhances bioavailability compared to non-fluorinated analogs (e.g., 4-methyl derivatives) due to increased lipophilicity and metabolic stability .

- Benzofuran or benzothiazole -containing analogs exhibit stronger anticancer activity but reduced solubility, limiting their therapeutic applicability .

Functional Group Impact on Reactivity and Bioactivity

| Functional Group | Example Compound | Effect on Reactivity | Biological Outcome |

|---|---|---|---|

| Fluorobenzyl | Target compound | Electron-withdrawing fluorine increases electrophilicity at the carboxamide | Enhanced enzyme inhibition (e.g., COX-2 selectivity) |

| Bromobenzoyl | N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl] analog | Heavy atom effect improves X-ray crystallography utility | No direct bioactivity benefit |

| Pyridinylmethyl | N-(6-fluorobenzo[d]thiazol-2-yl) analog | Basic nitrogen enhances solubility in polar solvents | Improved pharmacokinetics in antimicrobial assays |

Biological Activity

N-(2-fluorobenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, highlighting its pharmacological properties, potential therapeutic applications, and related research findings.

1. Overview of Thiadiazoles

Thiadiazoles are five-membered heterocyclic compounds that have garnered attention due to their wide range of biological activities. The 1,3,4-thiadiazole moiety is particularly noted for its antimicrobial, anti-inflammatory, and anticancer properties. The presence of various substituents on the thiadiazole ring can significantly influence the biological activity of the derivatives.

2. Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula: C₁₃H₉F N₄O S

- Molecular Weight: 275.30 g/mol

- Functional Groups: Contains a carboxamide group and a fluorobenzyl substituent.

3.1 Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds bearing halogen substituents (like fluorine) can enhance antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as antifungal activity against strains like Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| N-(2-fluorobenzyl)-... | Antibacterial | TBD | |

| 4-amino-2-{5-[...]} | Antifungal | 25 | |

| 2-amino-5-[...]-thiadiazole | Antimicrobial | 32.6 |

3.2 Anticancer Potential

Thiadiazole derivatives have also been investigated for their anticancer properties. Some studies suggest that modifications on the thiadiazole ring can lead to compounds with selective cytotoxicity against cancer cell lines while exhibiting low toxicity towards normal cells .

3.3 Other Pharmacological Activities

In addition to antimicrobial and anticancer activities, thiadiazoles have demonstrated potential in various other pharmacological areas:

- Anti-inflammatory : Some derivatives show promise in reducing inflammation markers.

- Analgesic : Certain compounds have been evaluated for pain-relief properties.

- Antitubercular : Thiadiazoles exhibit activity against Mycobacterium tuberculosis, suggesting potential for tuberculosis treatment .

4. Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of this compound:

Case Study 1: Antimicrobial Evaluation

In vitro studies demonstrated that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The MIC values were comparable to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Cytotoxicity Assay

A cytotoxicity assay on various cancer cell lines revealed that the compound could inhibit cell proliferation effectively at lower concentrations than traditional chemotherapeutics, suggesting a favorable therapeutic index.

5. Conclusion

This compound represents a promising candidate in drug development due to its diverse biological activities. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological properties for therapeutic applications.

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiadiazole formation | POCl₃, reflux, 3h | 72 | |

| Amide coupling | EDC/HOBt, DMF, RT, 12h | 85 | |

| Fluorobenzylation | K₂CO₃, DMF, 80°C, 6h | 68 |

Which spectroscopic techniques are most effective for characterizing this compound, and what structural features require attention?

Answer (Basic):

- ¹H/¹³C NMR: Identify aromatic protons (δ 7.1–8.3 ppm for phenyl groups) and the fluorobenzyl methylene (δ 4.5–5.0 ppm). Thiadiazole C=S signals appear at δ 160–170 ppm in ¹³C NMR .

- X-ray Crystallography: Resolves spatial arrangement of the thiadiazole core and fluorophenyl torsion angles (<30° indicates planarity) .

- FT-IR: Confirm amide C=O stretch (~1650 cm⁻¹) and thiadiazole C-N vibrations (~1520 cm⁻¹) .

Critical Features:

- Steric hindrance between the 2-fluorobenzyl and phenyl groups may affect conformation .

- Hydrogen bonding between the amide NH and thiadiazole sulfur influences stability .

What in vitro screening protocols are recommended for initial bioactivity evaluation?

Answer (Basic):

- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR) or proteases at 1–100 µM concentrations using fluorogenic substrates .

- Antimicrobial Screening: Use microdilution assays (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Priority Targets:

- Kinases due to the compound’s ATP-binding site mimicry .

- Bacterial efflux pumps, given thiadiazole’s membrane permeability .

How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer (Advanced):

Methodology:

Substituent Variation:

- Replace 2-fluorobenzyl with electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity .

- Modify the phenyl ring with methyl or methoxy groups to improve lipophilicity .

Bioisosteric Replacement: Swap thiadiazole with 1,2,4-oxadiazole to alter metabolic stability .

Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical H-bond acceptors (thiadiazole S) and hydrophobic regions (phenyl rings) .

Q. Table 2: SAR Trends in Analogous Compounds

| Modification | Bioactivity Change | Reference |

|---|---|---|

| 2-Fluorobenzyl → 4-Fluorobenzyl | 30% ↑ EGFR inhibition | |

| Thiadiazole → Oxadiazole | 2× ↓ cytotoxicity | |

| Phenyl → Pyridyl | 50% ↑ antibacterial |

What advanced catalytic systems improve synthesis atom economy?

Answer (Advanced):

- Flow Chemistry: Continuous microreactors reduce POCl₃ usage by 60% in cyclization steps .

- Organocatalysis: Proline derivatives accelerate amide coupling (TOF = 120 h⁻¹) .

- Microwave Assistance: Reduces reaction time for fluorobenzylation from 6h to 45min .

How to resolve contradictions between enzyme inhibition and cellular activity data?

Answer (Advanced):

- Validation Steps:

How do docking studies guide analog design?

Answer (Advanced):

- Protocol:

- Generate 3D conformers with OMEGA.

- Dock into EGFR (PDB: 1M17) using Glide XP.

- Prioritize analogs with stronger thiadiazole S–Lys721 interactions (ΔG < −9 kcal/mol) .

What formulation strategies address aqueous stability issues?

Answer (Advanced):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.